N-(4-bromo-2-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-(4-bromo-2-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a triazolopyrazine-based acetamide derivative characterized by:
- Core structure: A [1,2,4]triazolo[4,3-a]pyrazine ring with a 3-oxo group at position 2.
- Substituents: A phenylsulfanyl group at position 6. An acetamide side chain linked to a 4-bromo-2-methylphenyl group at position 2.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O2S/c1-13-11-14(21)7-8-16(13)23-17(27)12-26-20(28)25-10-9-22-19(18(25)24-26)29-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRUKVPTPZAPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications De Recherche Scientifique
Pharmacological Applications
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. The presence of a triazole ring is often associated with enhanced activity against various cancer cell lines. Research indicates that derivatives of triazoles can inhibit tumor growth and induce apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound may act as an inhibitor of lipoxygenase enzymes, which are involved in inflammatory processes. In silico docking studies have shown that related compounds can effectively bind to the active site of lipoxygenase, suggesting that N-(4-bromo-2-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide could similarly exhibit anti-inflammatory properties .
- Antimicrobial Activity : Compounds featuring similar structural motifs have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of sulfur-containing moieties is known to enhance antimicrobial efficacy .
Case Study 1: Anticancer Activity
In a study examining various triazole derivatives, compounds structurally related to N-(4-bromo-2-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide were found to exhibit promising cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Case Study 2: Anti-inflammatory Potential
A molecular docking study evaluated the binding affinity of similar compounds to the lipoxygenase enzyme. Results indicated that these compounds could serve as potential inhibitors due to their ability to fit well into the enzyme's active site. This suggests that N-(4-bromo-2-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide might also be a candidate for further investigation as an anti-inflammatory agent .
Comparaison Avec Des Composés Similaires
Structural Variations in Triazolopyrazine Derivatives
The target compound shares its triazolopyrazine core with several analogs but differs in substituent patterns, which critically influence physicochemical and biological properties. Key analogs include:
Key Observations :
Impact of Substituents on Pharmacokinetic Properties
Docking and Binding Mode Predictions
AutoDock Vina studies () suggest that the phenylsulfanyl group in the target compound may form π-π interactions with aromatic residues in enzyme active sites, while the 3-oxo group participates in hydrogen bonding. In contrast, chlorobenzyl analogs () may prioritize hydrophobic interactions. Crystal structure data for related acetamides () reveal that dihedral angles (e.g., 54.6° between aromatic rings) and intramolecular hydrogen bonds (S(6) motif) stabilize conformations critical for binding .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-bromo-2-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide?
- Methodology : The compound's core triazolo[4,3-a]pyrazine scaffold can be synthesized via cyclocondensation reactions. For example, describes the use of carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC·HCl) to form acetamide linkages between arylacetic acid derivatives and amine-containing heterocycles. Key steps include:
- Activation of carboxylic acids with EDC·HCl in dichloromethane.
- Reaction with substituted anilines (e.g., 4-bromo-2-methylaniline) under controlled pH (using triethylamine).
- Purification via liquid-liquid extraction and crystallization .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
- Methodology :
- X-ray crystallography : Single-crystal diffraction (as in ) resolves bond lengths, angles, and dihedral angles between aromatic/heterocyclic moieties. For example, intramolecular C–H···O hydrogen bonds stabilize the conformation .
- NMR spectroscopy : and NMR (DMSO-d6 or CDCl3) can confirm substituent positions. The phenylsulfanyl group at position 8 typically shows deshielded protons (~δ 7.3–7.8 ppm) due to sulfur’s electron-withdrawing effect .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ for C22H18BrN5O2S: ~512.04) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology :
- In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to triazolo-pyrazine kinase inhibitors. Use ATP-competitive assays with fluorescence polarization detection .
- Antimicrobial testing : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains, given the sulfanyl group’s potential membrane disruption .
Advanced Research Questions
Q. How can synthetic yield be improved for the triazolo-pyrazine core under catalytic conditions?
- Methodology :
- Palladium catalysis : highlights Pd-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates. Apply Pd(OAc)2/Xantphos in DMF at 80°C to form the triazolo-pyrazine ring with >70% yield .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve regioselectivity via controlled dielectric heating .
Q. What strategies resolve contradictions in spectroscopic data between computational and experimental results?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level and compare computed NMR shifts (GIAO method) with experimental data to identify conformational discrepancies .
- Dynamic NMR : Probe temperature-dependent spectral changes (e.g., coalescence of proton signals) to detect rotational barriers in the phenylsulfanyl group .
Q. How can structure-activity relationships (SAR) be explored for the phenylsulfanyl substituent?
- Methodology :
- Bioisosteric replacement : Synthesize analogs with sulfone (-SO2-) or methylsulfonyl (-SO2CH3) groups at position 7. Compare IC50 values in kinase assays to assess electron-withdrawing vs. donating effects .
- Crystallographic overlay : Superpose ligand-bound protein structures (e.g., PDB entries) to evaluate steric clashes or hydrogen-bonding interactions .
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